4-(4,5-dimethyl-1,3-thiazol-2-yl)-5-imino-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-3-ol
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Overview
Description
4-(4,5-dimethyl-1,3-thiazol-2-yl)-5-imino-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-3-ol is a complex organic compound featuring a thiazole ring, a morpholine group, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,5-dimethyl-1,3-thiazol-2-yl)-5-imino-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-3-ol typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the morpholine group and the pyrrole ring. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
4-(4,5-dimethyl-1,3-thiazol-2-yl)-5-imino-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.
Scientific Research Applications
4-(4,5-dimethyl-1,3-thiazol-2-yl)-5-imino-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-3-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(4,5-dimethyl-1,3-thiazol-2-yl)-5-imino-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,5-dimethyl-1,3-thiazol-2-yl derivatives: These compounds share the thiazole ring structure and may have similar biological activities.
Morpholine-containing compounds: Compounds with a morpholine group may exhibit similar chemical reactivity and applications.
Pyrrole derivatives: These compounds share the pyrrole ring and may have comparable properties and uses.
Uniqueness
4-(4,5-dimethyl-1,3-thiazol-2-yl)-5-imino-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-3-ol is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H24N4O2S |
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Molecular Weight |
336.5 g/mol |
IUPAC Name |
4-(4,5-dimethyl-1,3-thiazol-2-yl)-5-imino-1-(3-morpholin-4-ylpropyl)-2H-pyrrol-3-ol |
InChI |
InChI=1S/C16H24N4O2S/c1-11-12(2)23-16(18-11)14-13(21)10-20(15(14)17)5-3-4-19-6-8-22-9-7-19/h17,21H,3-10H2,1-2H3 |
InChI Key |
MZXIKNMHZXKUCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=C(CN(C2=N)CCCN3CCOCC3)O)C |
Origin of Product |
United States |
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